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molecular formula C14H18N2 B8630385 1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile

1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile

Cat. No. B8630385
M. Wt: 214.31 g/mol
InChI Key: OHLNDKKGQPVYKU-UHFFFAOYSA-N
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Patent
US05015644

Procedure details

In a pressure reactor was placed 281.2 g (1.3 mole) of 1-cyano-1-(4-dimethylaminophenyl)cyclopentane, 3500 ml of methanol, 600 g of anhydrous ammonia, and 200 g of Raney nickel. Hydrogen was charged into the stirred reaction vessel. The reaction was stirred at room temperature until the theoretical amount of hydrogen had been taken up. The reaction mixture was filtered and the filtrate concentrated in vacuo to yield 284.4 g of the title compound, melting point 87°-89° C.
Quantity
281.2 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 g
Type
catalyst
Reaction Step Five
Quantity
3500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([C:8]2[CH:13]=[CH:12][C:11]([N:14]([CH3:16])[CH3:15])=[CH:10][CH:9]=2)[CH2:7][CH2:6][CH2:5][CH2:4]1)#[N:2].N.[H][H]>[Ni].CO>[CH3:15][N:14]([CH3:16])[C:11]1[CH:12]=[CH:13][C:8]([C:3]2([CH2:1][NH2:2])[CH2:7][CH2:6][CH2:5][CH2:4]2)=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
281.2 g
Type
reactant
Smiles
C(#N)C1(CCCC1)C1=CC=C(C=C1)N(C)C
Step Two
Name
Quantity
600 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
200 g
Type
catalyst
Smiles
[Ni]
Step Six
Name
Quantity
3500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a pressure reactor was placed
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C1(CCCC1)CN)C
Measurements
Type Value Analysis
AMOUNT: MASS 284.4 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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